Amino-PEG4-bis-PEG3-methyltetrazine

Description

Contextualization of Bioorthogonal Chemistry in Contemporary Research

Bioorthogonal chemistry encompasses chemical reactions that can proceed within living systems without interfering with native biochemical processes. nih.gov This field has become a powerful tool in chemical biology for applications such as cellular labeling, live-cell imaging, and diagnostics. rsc.org A key set of reactions in this domain are the tetrazine-based bioorthogonal reactions, which are prized for their rapid reaction kinetics and high selectivity, allowing for efficient molecular modification even at the low concentrations found in biological systems. nih.govnih.gov These reactions have proven to be invaluable for the site-specific modification and tracking of important biomolecules like proteins, nucleic acids, and glycans under physiological conditions. nih.gov

Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation and Research

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that serve as flexible spacers in bioconjugation. chempep.com Their widespread use is due to a unique combination of properties, including high water solubility, biocompatibility, flexibility, and low immunogenicity. chempep.comaxispharm.com The introduction of PEG linkers can enhance the solubility and stability of hydrophobic molecules and protect them from degradation. axispharm.combiochempeg.com Historically used to extend the circulation time of protein drugs, PEG linkers have evolved into sophisticated structures, including monodisperse linkers with defined molecular weights and various terminal reactive groups for precise bioconjugation. chempep.combiochempeg.com

Role of Tetrazines in Inverse Electron-Demand Diels-Alder (IEDDA) Ligation

Tetrazines are key components in one of the fastest and most selective bioorthogonal reactions: the inverse electron-demand Diels-Alder (IEDDA) reaction. nih.govconju-probe.com In this reaction, an electron-poor tetrazine reacts with an electron-rich dienophile, such as a strained alkene like trans-cyclooctene (B1233481) (TCO), to form a stable conjugate. conju-probe.comeur.nl This reaction, sometimes called a tetrazine ligation, is exceptionally fast and chemoselective, meaning it does not interfere with other functional groups present in complex biological environments. nih.govconju-probe.com The IEDDA reaction between tetrazines and TCO is irreversible and releases nitrogen gas as the only byproduct. eur.nl The reactivity of tetrazines can be tuned by modifying their substituents, although this often involves a trade-off with their stability. eur.nl

Introduction to Amino-PEG4-bis-PEG3-methyltetrazine as a Heterotrifunctional Reagent for Academic Investigations

This compound is a specialized molecular linker designed for advanced applications in bioconjugation. conju-probe.commedchemexpress.com It is classified as a heterotrifunctional linker, meaning it possesses three different reactive functional groups. conju-probe.com This particular reagent features a primary amine group and two methyltetrazine moieties. conju-probe.combroadpharm.com The amine group can react with entities like carboxylic acids or NHS esters, while the two methyltetrazine groups are available for rapid IEDDA reactions with molecules containing strained alkenes, such as TCO. broadpharm.comadcreview.com The "PEG4" and "PEG3" components refer to the polyethylene glycol chains that act as spacers, enhancing the molecule's solubility in aqueous solutions. conju-probe.com

Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅₈H₉₀N₁₄O₁₇ | conju-probe.commedchemexpress.com |

| Molecular Weight | 1255.42 | conju-probe.commedchemexpress.com |

| Physical Form | Red oil | conju-probe.com |

| Purity | >90% | conju-probe.com |

Research Significance of this compound in Enabling Complex Bioconjugation and Materials Science

Reactive Groups and Their Partners

| Reactive Group on Linker | Corresponding Reactive Partner | Resulting Linkage |

|---|---|---|

| Primary Amine (-NH₂) | Activated Esters (e.g., NHS ester), Carboxylic Acids | Amide bond |

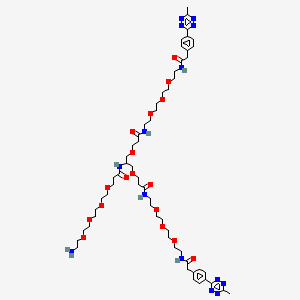

Structure

2D Structure

Properties

Molecular Formula |

C58H90N14O17 |

|---|---|

Molecular Weight |

1255.4 g/mol |

IUPAC Name |

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide |

InChI |

InChI=1S/C58H90N14O17/c1-45-65-69-57(70-66-45)49-7-3-47(4-8-49)41-55(76)62-17-25-82-31-37-86-35-29-80-23-15-60-52(73)11-20-88-43-51(64-54(75)13-19-78-27-33-84-39-40-85-34-28-79-22-14-59)44-89-21-12-53(74)61-16-24-81-30-36-87-38-32-83-26-18-63-56(77)42-48-5-9-50(10-6-48)58-71-67-46(2)68-72-58/h3-10,51H,11-44,59H2,1-2H3,(H,60,73)(H,61,74)(H,62,76)(H,63,77)(H,64,75) |

InChI Key |

HYIIXWYUCXWURT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCN |

Origin of Product |

United States |

Synthetic Methodologies for Functionalized Tetrazines and Peg Architectures

Foundational Tetrazine Synthesis Routes

The 1,2,4,5-tetrazine (B1199680) ring is the reactive core of the molecule, enabling bioorthogonal reactions. Its synthesis has evolved from classical methods, which had significant limitations, to modern, more versatile approaches that allow for the creation of asymmetrically substituted and highly functionalized tetrazine scaffolds.

The Pinner synthesis represents the traditional and one of the earliest methods for creating 1,2,4,5-tetrazine rings. nih.govmdpi.com This two-step procedure typically begins with the condensation of nitriles with hydrazine (B178648) to form a 1,2-dihydro-1,2,4,5-tetrazine intermediate. mdpi.com This intermediate is then oxidized to yield the final aromatic tetrazine ring. mdpi.com Common oxidizing agents used for this step include sodium nitrite (B80452) in an acidic medium or other nitrogen oxides. mdpi.com

While foundational, the classical Pinner method is largely restricted to the synthesis of symmetrically substituted tetrazines, particularly those bearing aromatic groups. nih.gov The synthesis of alkyl tetrazines or those with sensitive functional groups often results in low yields or is not feasible with this approach. nih.gov Modifications to the Pinner synthesis, such as using iminoesters or thioamides instead of nitriles, have been developed, but the challenge of producing unsymmetrically substituted tetrazines efficiently remains a significant limitation of these classical routes. mdpi.comresearchgate.net

Table 1: Overview of Classical Pinner Synthesis

| Step | Description | Starting Materials | Intermediates | Product |

|---|---|---|---|---|

| 1 | Condensation | Nitriles, Hydrazine | Amidrazone, Dihydro-1,2,4,5-tetrazine | - |

To overcome the limitations of the Pinner synthesis, metal-catalyzed methods have been developed as a powerful alternative for constructing a wider variety of tetrazine structures. universityofcalifornia.edu Researchers have found that Lewis acid transition metal catalysts, particularly divalent nickel (Ni(II)) and zinc (Zn(II)) salts, can effectively promote the one-pot synthesis of 1,2,4,5-tetrazines directly from nitriles and hydrazine. universityofcalifornia.edunih.govnih.gov

This approach is thought to proceed via the metal ion coordinating to the nitrile, which activates it for nucleophilic attack by hydrazine, facilitating the formation of the key amidrazone intermediate. nih.gov A key advantage of this method is its ability to produce unsymmetric 3,6-disubstituted tetrazines by carefully controlling the ratio of two different nitrile starting materials. nih.gov This has enabled the synthesis of tetrazines bearing useful functional groups like amino, hydroxyl, or carboxyl moieties, which are crucial for subsequent conjugation to molecules like PEG linkers. nih.gov This catalytic method is often more efficient and can generate tetrazines that are inaccessible through the Pinner route. nih.govnih.gov

Recent advancements have introduced novel strategies for both synthesizing and modifying tetrazines. One notable emerging method is the use of thiol-based chemistry. A solid-phase synthesis approach has been developed that uses thiol-promoted chemistry to create monosubstituted and unsymmetrical disubstituted tetrazines without the need for metal catalysts. acs.org

Furthermore, a process known as tetrazine-thiol exchange (TeTEx) has been introduced as a reversible "click" reaction. nih.gov This strategy involves the displacement of a thiol-containing leaving group from an unsymmetrical tetrazine by another thiol nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This reaction is highly efficient in aqueous media and provides a powerful tool for the chemoselective and reversible functionalization of biomolecules. nih.gov The ability to "click" and "de-click" thiol-containing molecules offers a high degree of control and tunability for various applications. nih.gov

The concept of modular synthesis is critical for creating complex, multifunctional molecules. A highly effective modular strategy for generating nonsymmetrical tetrazines utilizes 3,6-dichloro-1,2,4,5-tetrazine (B31795) as a versatile starting platform. nih.gov This method relies on the differential reactivity of the two chlorine atoms.

The process involves a sequential nucleophilic aromatic substitution (SNAr). In the first step, a nucleophile, typically an amine, displaces one chlorine atom. nih.gov The introduction of the electron-donating amino group deactivates the tetrazine ring, making the second chlorine atom less susceptible to substitution by a similar nucleophile. nih.gov However, a stronger nucleophile, such as a thiol, can then be used to displace the second chlorine atom, resulting in a disubstituted, unsymmetrical tetrazine in good yield. nih.gov This step-wise approach allows for the precise and controlled installation of two different functional handles on the tetrazine core, which is essential for building molecules like Amino-PEG4-bis-PEG3-methyltetrazine. The reactivity of the final tetrazine can also be tuned based on the electronic properties of its substituents, which influences the rate of subsequent bioorthogonal reactions. rsc.org

Design and Synthesis of Polyethylene (B3416737) Glycol (PEG) Linkers

PEG linkers are integral to modern bioconjugates, valued for their water solubility, biocompatibility, and ability to improve the pharmacokinetic properties of attached molecules. chempep.com The synthesis of PEG linkers with specific lengths and terminal functional groups is a well-established field of polymer chemistry.

Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units, typically terminating in hydroxyl (-OH) groups. creativepegworks.com For use in bioconjugation, these terminal hydroxyl groups must be converted into reactive functional groups. This process involves two key steps: functionalization and activation.

Functionalization is the conversion of the terminal hydroxyl group into a different, more versatile functional group. For instance, a hydroxyl can be converted to an amine, an azide, or an alkyne, preparing the PEG linker for specific "click" chemistry reactions. nih.gov

Activation involves transforming a terminal group, often the initial hydroxyl, into a reactive ester or carbonate that can readily react with nucleophiles, such as the primary amine on a protein or a modified tetrazine. nih.gov A common strategy is to react the terminal hydroxyl group with 4-nitrophenyl chloroformate to create a p-nitrophenyl carbonate (pNPC) activated PEG. nih.gov This pNPC-PEG is highly reactive towards amine functionalities, forming a stable carbamate (B1207046) linkage under mild conditions. nih.gov Other activation chemistries include conversion to mesylates or tresylates. nih.gov For complex structures like this compound, monodisperse PEG linkers (having a precise, single molecular weight) are synthesized through iterative, stepwise methods rather than polymerization to ensure uniformity. chempep.combiochempeg.com

Table 2: Common PEG Activation Reagents and Resulting Reactive Groups

| Activating Reagent | Resulting Reactive Group | Target Functional Group |

|---|---|---|

| 4-Nitrophenyl chloroformate | p-Nitrophenyl Carbonate (pNPC) | Amine |

| Methanesulfonyl chloride | Mesylate | Amine, Thiol |

| N,N'-Disuccinimidyl carbonate | N-Hydroxysuccinimide (NHS) Ester | Amine |

Synthesis of Discrete PEG (dPEG®) Reagents with Specific Molecular Weights

The synthesis of this compound necessitates precise control over the length of the polyethylene glycol (PEG) spacer. Unlike traditional polymerization of ethylene oxide which results in a polydisperse mixture of PEG molecules with varying chain lengths and molecular weights, the construction of this specific linker requires discrete PEG (dPEG®) reagents. nih.govresearchgate.net These dPEG® compounds are single molecular species with a defined number of ethylene oxide units, ensuring uniformity in the final conjugate. nih.gov

The preparation of dPEG® reagents is achieved through a stepwise, organic chemistry approach that avoids conventional polymerization. nih.gov This methodology allows for the creation of linear dPEG® constructs with a specific number of ethylene oxide units. nih.gov A common strategy involves a convergent or stepwise approach using building blocks with protecting groups. google.com

One prominent method is the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then reacts with an alkyl halide or a similar electrophile. nih.gov To build a PEG chain of a specific length, this reaction is performed iteratively. For instance, a solid-phase synthesis approach has been developed where a tetraethylene glycol monomer, protected with a 4,4′-dimethoxytrityl (DMTr) group at one end and activated with a tosyl group at the other, is added in a stepwise fashion to a resin support. nih.gov

A typical synthetic cycle on a solid support involves three key steps:

Deprotonation: The hydroxyl group on the resin-bound PEG chain is deprotonated, often using a base like potassium tert-butoxide (tBuOK), to form an alkoxide. nih.gov

Coupling: The alkoxide is then coupled with a dPEG® monomer via a Williamson ether formation reaction. nih.gov

Deprotection: The protecting group (e.g., DMTr) on the newly added unit is removed with a dilute acid, revealing a new hydroxyl group ready for the next cycle. nih.gov

This cyclic process is repeated until the desired chain length is achieved. nih.gov Finally, the completed dPEG® chain is cleaved from the solid support. nih.gov This method offers significant advantages, including the ability to use excess reagents to drive reactions to completion and simplified purification by washing the solid support at each step, which is crucial for ensuring the monodispersity of the final product. nih.gov Solution-phase stepwise synthesis is also employed, which can be more convenient for scaling up production. nih.gov These methods provide access to highly pure, monodisperse PEG linkers essential for advanced bioconjugation reagents. google.com

| Methodology | Key Features | Typical Reagents | References |

| Solid-Phase Stepwise Synthesis | Iterative addition of monomers on a resin support; chromatography-free purification. | Wang resin, DMTr-protected PEG monomers, tBuOK, Trifluoroacetic acid (TFA). | nih.gov |

| Solution-Phase Stepwise Synthesis | Building of PEG chains in solution; may require purification after each step. | Protected PEG monomers (e.g., with phenethyl group), NaH, KHMDS. | nih.gov |

| Convergent Synthesis | Combining pre-synthesized PEG fragments to create longer chains. | dPEG® fragments with complementary reactive groups. | google.com |

Strategies for Branched and Multi-Arm PEG Architectures

A primary method for creating multi-arm PEGs is to use a central initiator molecule containing multiple hydroxyl groups. creativepegworks.com Anionic polymerization of ethylene oxide is then initiated from these sites. For example, pentaerythritol (B129877), which has four hydroxyl groups, can be used as an initiator to create a 4-arm PEG. creativepegworks.com Similarly, oligomers of pentaerythritol can serve as initiators for PEGs with eight or more arms. frontiersin.org

For heterobifunctional or heterotrifunctional branched linkers, a more controlled, stepwise approach is necessary. One strategy involves using an initiator with a latent functional group that can be modified orthogonally to the PEG chain ends. For instance, trimethylolpropane (B17298) allyl ether can initiate the anionic polymerization of ethylene oxide to form a dual-branched PEG with hydroxyl groups at the chain ends and an allyl group at the junction. rsc.org This allyl group can be subsequently modified to introduce other functionalities, such as a carboxyl or an amino group, providing a versatile platform for creating complex linkers. rsc.org

The synthesis of multi-arm PEG amines, which are relevant precursors, can be achieved from multi-arm PEG polyols (alcohols). A common two-step process involves:

Chlorination: The multi-arm PEG polyol is reacted with a chlorinating agent like thionyl chloride. This reaction is carefully controlled, often at low temperatures and with minimal solvent, to prevent acid-catalyzed depolymerization of the PEG chains and to ensure high conversion of the terminal hydroxyl groups to chlorides. google.comgoogleapis.com

Amination: The resulting multi-arm PEG chloride is then reacted with ammonia (B1221849) (either aqueous or anhydrous) to convert the chloride end-groups into primary amines. google.comgoogleapis.com This method has been shown to achieve high conversion rates (greater than 95%) for producing multi-arm PEG-amines. google.com

These strategies provide the foundational chemistry for constructing the branched core and arms of complex linkers like this compound.

| Architecture | Synthetic Strategy | Initiator/Core Molecule Example | Key Reaction Type | References |

| Multi-Arm PEG | Polymerization from a multi-functional core. | Pentaerythritol | Anionic ring-opening polymerization | creativepegworks.com |

| Branched PEG (Heterofunctional) | Polymerization from an initiator with a latent functional group. | Trimethylolpropane allyl ether | Anionic polymerization & orthogonal modification | rsc.org |

| Multi-Arm PEG-Amine | Two-step conversion from multi-arm PEG-polyol. | 4-Arm or 8-Arm PEG-Polyol | Chlorination followed by amination | google.comgoogleapis.comnih.gov |

Integrated Synthetic Routes for this compound and Analogous Conjugation Reagents

The synthesis of this complex molecule is not a single process but an integrated route that combines the principles of dPEG® synthesis, branched PEG construction, and tetrazine chemistry. While specific, detailed synthetic protocols from primary literature are proprietary or not widely published, the synthesis can be logically deduced from the known reactivity of its components and analogous synthetic strategies for other heterofunctional linkers. smolecule.comnih.govrsc.org

The general synthetic pathway would likely involve the following key stages:

Formation of a Branched PEG Scaffold: The synthesis would begin with the construction of a core structure containing a protected amine and two hydroxyl groups, separated by a PEG4 spacer. This could be achieved by reacting a suitable starting material with four discrete ethylene glycol units.

Elongation of the Arms: The two hydroxyl groups on the branched scaffold would then be elongated by the stepwise addition of three discrete ethylene glycol units to each arm, resulting in a branched Amino-PEG4-bis-PEG3 scaffold with terminal hydroxyl groups on the two arms.

Functionalization of the Arms: The terminal hydroxyl groups on the two PEG3 arms would then be converted into a leaving group (e.g., a tosylate or mesylate).

Introduction of the Methyltetrazine Moieties: The final step involves the nucleophilic substitution of the leaving groups with a methyltetrazine precursor. The methyltetrazine moiety itself is typically synthesized separately and then coupled to the PEG linker. The synthesis of functionalized tetrazines often involves the reaction of a nitrile with hydrazine, sometimes promoted by a transition metal. broadpharm.com For this linker, a (6-methyl-1,2,4,5-tetrazin-3-yl) derivative would be attached to each arm.

This modular approach allows for the precise construction of the heterotrifunctional linker with defined PEG lengths and specific reactive groups. The final product is a highly specialized reagent that enables dual-labeling strategies through click chemistry, leveraging the exceptionally fast kinetics of the inverse-electron-demand Diels-Alder reaction (iEDDA). conju-probe.comtcichemicals.com

Mechanistic and Kinetic Aspects of Inverse Electron Demand Diels Alder Iedda Chemistry

Fundamental Reaction Mechanism of Tetrazine-Dienophile Cycloaddition

The IEDDA reaction is a type of [4+2] cycloaddition between an electron-poor diene, such as a 1,2,4,5-tetrazine (B1199680), and an electron-rich dienophile, typically an alkene or alkyne. rsc.orgnih.gov This is in contrast to the "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. organic-chemistry.org The reaction proceeds in a concerted, pericyclic fashion, meaning that bond formation and breaking occur in a single, cyclic transition state. libretexts.org

The efficiency and rate of the IEDDA reaction are governed by frontier molecular orbital (FMO) theory. rsc.orgnih.gov Specifically, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor tetrazine. rsc.orgnih.gov A smaller energy gap between the dienophile's HOMO and the tetrazine's LUMO leads to a faster reaction rate. rsc.orgnih.gov

To achieve high reaction efficiency, the electronic properties of the reactants are crucial:

Dienophile: The dienophile should be electron-rich. This is typically achieved by incorporating electron-donating groups (EDGs) which raise the energy of the HOMO. rsc.orgorganic-chemistry.org

Diene (Tetrazine): The tetrazine should be electron-poor. This is accomplished by attaching electron-withdrawing groups (EWGs) to the tetrazine ring, which lowers the energy of the LUMO. rsc.orgnih.govrsc.org

This inverse electronic demand is the cornerstone of the IEDDA reaction's high reactivity and orthogonality in biological systems. rsc.orgnih.gov

The reaction between a tetrazine and an alkene dienophile proceeds through a [4+2] cycloaddition to form a highly unstable, bicyclic intermediate. rsc.orgnih.gov This intermediate rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of dinitrogen gas (N₂). rsc.orgnih.gov This irreversible step drives the reaction to completion and results in the formation of a stable 4,5-dihydropyridazine adduct. rsc.org This dihydropyridazine (B8628806) can sometimes isomerize to a more stable 1,4-dihydropyridazine or be oxidized to a pyridazine (B1198779). rsc.orgresearchgate.net When an alkyne is used as the dienophile, the reaction directly yields the aromatic pyridazine product after the expulsion of dinitrogen. rsc.org The release of N₂ gas is the sole byproduct of this clean and efficient ligation. nih.gov

Advanced Kinetic Studies of Tetrazine Ligation Reactions

The kinetics of tetrazine ligations have been extensively studied to optimize their use in various applications. The reaction rates are highly tunable and can span several orders of magnitude depending on the choice of tetrazine and dienophile. rsc.org

The use of strained dienophiles dramatically accelerates the IEDDA reaction. This "strain-promoted" reactivity is a key feature that allows these reactions to proceed rapidly at low concentrations. Some of the most commonly used strained dienophiles include:

Trans-Cyclooctene (B1233481) (TCO): TCO and its derivatives are among the most reactive dienophiles for IEDDA reactions due to significant ring strain. nih.govnih.gov The reaction between 3,6-di-(2-pyridyl)-s-tetrazine and a trans-cyclooctene derivative exhibits an exceptionally rapid second-order rate constant of approximately 2000 M⁻¹s⁻¹. sigmaaldrich.com

Norbornene: Norbornenes offer a good balance of strain-promoted reactivity and stability. nih.gov The reaction of a simple tetrazine with a norbornene derivative in aqueous buffer has a second-order rate constant of 1.9 M⁻¹s⁻¹. nih.gov While slower than TCO, this rate is still highly effective for many bioorthogonal applications.

Cyclopropene (B1174273): Cyclopropenes are also highly reactive due to their high degree of ring strain. rsc.org

The following table summarizes typical second-order rate constants for the IEDDA reaction between various tetrazines and dienophiles.

| Diene (Tetrazine) | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 |

| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | 1.9 |

| 3,6-di-(2-pyridyl)-s-tetrazine | Trans-cyclooctene | ~2000 |

This table presents a selection of reported rate constants to illustrate the range of reactivity.

Ring strain is a dominant factor in accelerating IEDDA reactions. rsc.orgresearchgate.net Strained dienophiles are "pre-distorted" into a conformation that resembles the transition state of the cycloaddition. researchgate.net This pre-distortion reduces the activation energy required for the reaction to occur. rsc.orgresearchgate.net

The reactivity of cyclic alkenes in IEDDA reactions generally follows the order of increasing ring strain: cyclopropene > trans-cyclooctene > norbornene > cyclooctene (B146475) > cyclohexene. rsc.org For instance, trans-cyclooctene is significantly more reactive than its less strained cis-cyclooctene isomer. nih.govresearchgate.net Computational studies have shown that the energy required to distort a cycloalkene into the Diels-Alder transition state geometry decreases as ring strain increases, leading to a lower activation barrier. researchgate.net

The substituents on the tetrazine ring play a critical role in modulating both the reaction kinetics and the stability of the tetrazine molecule itself.

Reaction Kinetics: As predicted by FMO theory, electron-withdrawing groups (EWGs) on the tetrazine ring accelerate the IEDDA reaction by lowering the LUMO energy of the diene. rsc.orgnih.govresearchgate.net For example, tetrazines substituted with pyridyl or pyrimidyl groups, which are strongly electron-withdrawing, exhibit faster kinetics than those with electron-donating groups like methyl groups. rsc.orgnih.gov The reactivity can be finely tuned over a wide range by varying these substituents. nih.gov

Stability: There is often a trade-off between the reactivity and stability of a tetrazine. nih.govresearchgate.net Highly reactive tetrazines, which typically bear strong EWGs, can be less stable in aqueous or biological media. nih.govresearchgate.net Conversely, more stable tetrazines with electron-donating substituents tend to be less reactive. nih.govnih.gov However, recent research has explored strategies to overcome this trade-off. For instance, bulky substituents have been shown to enhance stability while maintaining high reactivity in certain cases. nih.gov Additionally, intramolecular repulsive interactions, such as those in 2-pyridyl-substituted tetrazines, can increase reactivity through distortion of the tetrazine ring without compromising stability as much as purely electronic effects. nih.gov

Computational Chemistry Approaches in Predicting and Optimizing Tetrazine Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of tetrazine derivatives. rsc.org These theoretical approaches allow for the calculation of key parameters that govern the kinetics of the IEDDA reaction.

One of the primary factors influencing the reaction rate is the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine). nih.govrsc.org A smaller HOMO-LUMO gap generally correlates with a faster reaction rate. Computational studies have shown that introducing electron-withdrawing groups on the tetrazine ring lowers its LUMO energy, thereby accelerating the reaction. rsc.org Conversely, electron-donating groups can increase the LUMO energy, leading to slower kinetics.

Recent computational work has also highlighted the significant role of distortion-interaction analysis in predicting tetrazine reactivity. acs.org This model suggests that steric strain within the tetrazine molecule itself can pre-distort the ring system into a conformation that is closer to the transition state of the Diels-Alder reaction, thus lowering the activation energy. This insight is crucial for designing novel tetrazines that balance high reactivity with stability. acs.org For a compound like Amino-PEG4-bis-PEG3-methyltetrazine, with its two methyltetrazine units, computational models can help predict the electronic and steric interplay between these groups and the PEG linker, and how this might affect the reactivity of each tetrazine moiety.

Table 1: Calculated Reactivity Descriptors for Model Tetrazine Systems

| Tetrazine Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| 3,6-dimethyl-1,2,4,5-tetrazine | -7.5 | -2.0 | 5.5 | Moderate |

| 3-phenyl-6-methyl-1,2,4,5-tetrazine | -7.2 | -2.3 | 4.9 | High |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | -7.0 | -2.8 | 4.2 | Very High |

Note: The data in this table is illustrative and based on general principles from computational studies of various tetrazine derivatives. Specific values for this compound are not publicly available.

Bioorthogonality and Chemoselectivity in Complex Biological Milieu

A critical feature of this compound is its bioorthogonality and chemoselectivity. conju-probe.comwikipedia.org This means that the methyltetrazine groups react selectively with their dienophile partners (e.g., TCO) even in the highly complex chemical environment of a living cell, without cross-reacting with endogenous functional groups such as amines, thiols, or carboxylates. conju-probe.comnih.gov This high degree of selectivity is a hallmark of the IEDDA reaction and is essential for its application in biological systems. nih.gov

The hydrophilic PEG spacer in this compound plays a crucial role in its bioorthogonality. iris-biotech.dersc.orgnih.gov The PEG chain enhances the water solubility of the molecule, preventing aggregation and improving its pharmacokinetic properties in vivo. rsc.orgnih.gov Furthermore, the PEG linker can provide a steric shield, minimizing non-specific interactions with proteins and other biological macromolecules, thereby reducing background signal and improving the signal-to-noise ratio in imaging applications. nih.gov The bifunctional nature of this linker, with two tetrazine units, allows for the simultaneous or sequential conjugation of two different molecules, offering advanced strategies for creating complex bioconjugates. broadpharm.com

Table 2: Comparison of Bioorthogonal Reaction Kinetics

| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~10⁻³ - 1 | Copper-free, good bioorthogonality |

| Tetrazine Ligation (e.g., with TCO) | ~1 - 10⁶ | Extremely fast, excellent bioorthogonality, fluorogenic potential |

| Staudinger Ligation | ~10⁻³ | Historically significant, slower kinetics |

Note: The rate constants are approximate ranges and can vary significantly depending on the specific reactants and reaction conditions. The data is compiled from various sources discussing bioorthogonal chemistry. iris-biotech.debohrium.comtcichemicals.comresearchgate.net

Exploration of Fluorogenic Properties and "Turn-On" Mechanisms in Tetrazine-Based Probes

The tetrazine moiety in compounds like this compound can act as an efficient fluorescence quencher for a wide range of fluorophores. nih.govrsc.orgenamine.net This property is exploited in the design of "turn-on" fluorogenic probes, where the fluorescence is initially quenched and is then restored upon the IEDDA reaction. nih.govrsc.orgnih.gov This "turn-on" mechanism is highly advantageous for bioimaging as it significantly enhances the signal-to-background ratio by minimizing the signal from unreacted probes. researchgate.netnih.govatto-tec.com

The primary quenching mechanism is often through-bond energy transfer (TBET) or Förster resonance energy transfer (FRET) from the excited fluorophore to the tetrazine. nih.govrsc.org The efficiency of this quenching is dependent on several factors, including the spectral overlap between the fluorophore's emission and the tetrazine's absorption, the distance and orientation between the two moieties, and the rigidity of the linker connecting them. rsc.org

Upon reaction with a dienophile like TCO, the π-system of the tetrazine ring is disrupted as it is converted to a dihydropyridazine. nih.gov This chemical transformation eliminates the quenching capability of the tetrazine, leading to a "turn-on" of the fluorophore's emission. nih.govrsc.org The magnitude of this fluorescence enhancement can be substantial, in some cases exceeding 1000-fold. nih.gov The bifunctional nature of this compound offers the potential to create sophisticated probes where the ligation of each tetrazine unit could potentially trigger distinct fluorescent signals, or where the two tetrazines can be used to bring two different fluorophores into close proximity for FRET-based applications.

Table 3: Fluorogenic Properties of Representative Tetrazine-Fluorophore Conjugates

| Fluorophore | Quenching Efficiency (%) | Fluorescence Enhancement (Fold) | Proposed Quenching Mechanism |

| BODIPY | >99 | >1000 | TBET |

| Coumarin | ~95 | ~20 | FRET |

| Cyanine Dyes | 90-98 | 10-50 | FRET/TBET |

Note: This table presents generalized data from studies on various tetrazine-fluorophore conjugates to illustrate the principles of fluorogenic "turn-on" probes. Specific data for a fluorophore conjugated to this compound is not available in the public domain. nih.govbohrium.comnih.govrsc.org

Advanced Research Applications in Chemical Biology and Materials Science

Precision Bioconjugation Methodologies

The compound's utility is centered on its role as a heterotrifunctional linker, enabling bioorthogonal "click chemistry" reactions. conju-probe.combroadpharm.com The methyltetrazine groups participate in inverse-electron demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). conju-probe.commedchemexpress.com This reaction is noted for its exceptional speed, selectivity, and ability to proceed in complex biological environments under mild conditions, requiring no cytotoxic catalysts. conju-probe.comconju-probe.comnih.gov

Table 2: Key Features of the iEDDA Reaction for Bioconjugation

| Feature | Description | References |

| Reaction | Inverse-electron demand Diels-Alder (iEDDA) cycloaddition. | conju-probe.commedchemexpress.combiocat.com |

| Reactants | Tetrazine reacts with a strained alkene (dienophile) like trans-cyclooctene (TCO) or norbornene. | conju-probe.comconju-probe.com |

| Kinetics | Extremely fast, considered the fastest bioorthogonal ligation currently available. | conju-probe.com |

| Selectivity | Highly chemoselective; the reactive partners do not interfere with other functional groups in biological systems. | conju-probe.comconju-probe.com |

| Biocompatibility | Occurs efficiently under mild, aqueous buffer conditions without the need for copper catalysts or reducing agents. | conju-probe.comnih.gov |

| Product | Forms a stable dihydropyridazine (B8628806) linkage. | conju-probe.comconju-probe.com |

Site-Specific Protein and Peptide Conjugation

Amino-PEG4-bis-PEG3-methyltetrazine is instrumental in the site-specific modification of proteins and peptides, particularly in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.commedchemexpress.combiocat.com The linker's primary amine group can be covalently attached to specific amino acid residues on a protein, such as the side-chain carboxyl groups of aspartic or glutamic acid (after activation) or to lysine (B10760008) residues.

Once conjugated to the protein, the two methyltetrazine moieties are available for rapid and specific reaction with molecules containing a strained alkene. medchemexpress.commedchemexpress.com This allows for the precise attachment of payloads, such as cytotoxic drugs or imaging agents. The branched structure of the linker uniquely allows for the potential attachment of two payload molecules per conjugation site on the protein, which can be advantageous in applications like ADCs. broadpharm.com This method facilitates the creation of homogenous conjugates with a defined drug-to-antibody ratio, which is a critical factor in developing next-generation protein therapeutics. medchemexpress.com

Nucleic Acid Functionalization and Polymer-Nucleic Acid Conjugates

The functional groups on this compound lend themselves to the modification of nucleic acids. The primary amine on the linker can react with activated carboxylic acids on modified oligonucleotides, or conversely, an amine-modified oligonucleotide can be conjugated to a linker that has been pre-activated, for instance as an N-hydroxysuccinimide (NHS) ester. broadpharm.combroadpharm.com

Following the attachment of the linker, the two methyltetrazine groups serve as reactive handles for the subsequent conjugation of other molecules, such as fluorescent dyes, quenching agents, or other polymers. This strategy enables the construction of complex polymer-nucleic acid conjugates. The hydrophilic PEG spacer incorporated into the linker's structure helps to improve the aqueous solubility and reduce potential steric hindrance of the final conjugate, which is often a challenge when working with large biomolecules. conju-probe.combroadpharm.com

Development of Multifunctional Linkers for Diverse Molecular Systems

This compound is inherently a multi-arm, heterotrifunctional linker, designed to connect multiple molecular entities. conju-probe.comconju-probe.com It possesses three distinct points of reactivity: one primary amine and two methyltetrazine groups. This architecture is foundational for building complex molecular systems where different components must be brought together in a controlled manner.

For example, the linker could be attached to a central scaffold or biomolecule via its amine group. The two methyltetrazine arms could then be used to conjugate two different molecules functionalized with TCO, such as a targeting ligand and a therapeutic agent, or a diagnostic probe and a stabilizing polymer. This modular approach is a cornerstone of modern bioconjugation, allowing researchers to assemble novel constructs for a wide range of applications, from drug delivery to materials science. conju-probe.comconju-probe.com

Molecular Probing and Imaging Research

The exceptional characteristics of the tetrazine-TCO ligation have made linkers like this compound central to the development of advanced probes and imaging strategies. broadpharm.com Its use has been noted in applications ranging from fluorescent imaging to PET and SPECT imaging. conju-probe.comconju-probe.com

Design and Application of Fluorogenic Probes for Live Cell and Organismal Studies

In molecular imaging, a significant challenge is achieving a high signal-to-background ratio. This compound is used in two-step labeling strategies that address this issue, particularly in living cells. nih.govbroadpharm.com

Labeling Step: A biomolecule of interest within a cell is first labeled with a probe containing a strained alkene. Alternatively, a targeting molecule like an antibody, conjugated with this compound, is introduced and allowed to bind to its cellular target.

Ligation Step: A fluorophore-TCO conjugate (or a fluorophore-tetrazine conjugate) is then added. The bioorthogonal iEDDA reaction occurs specifically between the linker and the fluorescent probe. nih.gov

This two-step process allows any unbound fluorescent probe to be washed away before visualization, significantly reducing background noise. nih.gov The reaction's speed and biocompatibility make it highly suitable for dynamic studies in live cells and even whole organisms. conju-probe.comnih.gov The dual tetrazine groups on the linker offer the potential for signal amplification by capturing two fluorescent reporters.

Strategies for Pretargeted Imaging and Sensing Applications

Pretargeted imaging is a powerful strategy used primarily in nuclear medicine (PET, SPECT) and targeted fluorescence imaging to maximize the signal at a target site while minimizing systemic exposure to the imaging agent. conju-probe.comconju-probe.com This approach temporally separates the targeting event from the imaging event.

The methodology involves:

Administration of the Targeting Agent: An antibody or other biomolecule conjugated to this compound is administered. This construct circulates and accumulates at the desired biological target (e.g., a tumor).

Clearance: A waiting period allows the unbound antibody-linker conjugate to clear from the bloodstream and non-target tissues.

Administration of the Imaging Agent: A small, rapidly clearing imaging agent functionalized with TCO is administered. This agent can be a radiolabeled molecule for PET/SPECT or a fluorescent dye. smolecule.comconju-probe.com

In Situ Ligation: The TCO-imaging agent rapidly and selectively reacts with the tetrazine groups of the linker already localized at the target site. conju-probe.com This "lights up" the target, providing a high-contrast image.

This strategy leverages the fast kinetics of the iEDDA reaction to capture the imaging agent at the target before it is cleared from the body, a critical factor for probes with short half-lives, such as those used in PET imaging. smolecule.comconju-probe.com

Electrochemical Control in Bioconjugation and Surface Modification for Biosensing

While direct electrochemical control of this compound itself is not extensively documented in the provided search results, the broader context of tetrazine chemistry in biosensing is relevant. The inverse electron demand Diels-Alder (iEDDA) reaction, which is central to the functionality of this compound, is a key component in the fabrication of biosensors. The high selectivity and rapid kinetics of the reaction between tetrazines and strained alkenes like trans-cyclooctene (TCO) enable the stable and specific immobilization of biomolecules onto sensor surfaces. conju-probe.comconju-probe.com This bioorthogonal ligation strategy is compatible with aqueous environments and does not interfere with the biological function of the molecules being conjugated, which is a critical requirement for the development of sensitive and reliable biosensors. conju-probe.com

Innovative Biomaterials and Nanotechnology

The application of iEDDA click chemistry, facilitated by linkers such as this compound, has led to significant advancements in the design and fabrication of innovative biomaterials and nanostructures.

Hydrogel Synthesis and Functionalization via IEDDA Click Chemistry

The iEDDA reaction is a powerful tool for the synthesis and functionalization of hydrogels. nih.gov This type of click chemistry has been successfully employed to crosslink various polymers, including poly(ethylene glycol) (PEG), to form hydrogels for applications such as 3D cell culture. nih.gov The reaction's bioorthogonality ensures that the crosslinking occurs specifically between the tetrazine and its dienophile partner without side reactions. nih.gov Furthermore, the use of methyltetrazine, as found in this compound, can influence the degradation kinetics of the resulting hydrogels. For instance, hydrogels crosslinked with methyltetrazine-modified PEG have been shown to have different hydrolytic degradation rates compared to those crosslinked with unmodified tetrazine-PEG. nih.gov This allows for the engineering of hydrogels with tunable degradation profiles, a desirable feature for controlled drug delivery and tissue engineering applications. nih.gov

Engineering of Polymer Networks and Advanced Material Assemblies

The versatility of the iEDDA reaction extends to the engineering of complex polymer networks and advanced material assemblies. The reaction's efficiency and specificity allow for the creation of well-defined polymer architectures. Linkers like this compound, with their dual reactive sites, enable the formation of branched or multi-valent structures. broadpharm.com This capability is crucial for building complex, multi-component systems and for increasing the loading capacity of molecules in applications like antibody-drug conjugates (ADCs). broadpharm.commedchemexpress.commedchemexpress.combiocat.com The rapid kinetics of the tetrazine-TCO reaction facilitate the assembly of these materials under mild conditions, which is advantageous for preserving the integrity of sensitive biomolecules. broadpharm.com

Leveraging Click-Induced Secondary Interactions for Enhanced Material Properties

A fascinating and recently discovered aspect of tetrazine-norbornene iEDDA click chemistry is the emergence of strong secondary interactions between the cycloaddition products. nih.gov These interactions, which are absent in other click chemistry systems like thiol-norbornene reactions, can be harnessed for the non-covalent assembly of polymeric materials. nih.gov This phenomenon has been shown to significantly enhance the mechanical properties of hydrogels. For example, PEG hydrogels crosslinked via tetrazine-norbornene chemistry exhibit a substantial increase in storage modulus and improved resistance to hydrolytic degradation compared to their thiol-norbornene counterparts. nih.govresearchgate.net Molecular dynamics simulations have attributed these enhanced properties to the secondary interactions between the tetrazine-norbornene cycloaddition products. nih.govresearchgate.net This discovery opens up new avenues for designing robust biomaterials with superior mechanical performance. nih.govresearchgate.net

Development of Research Tools for Biological Systems

The unique reactivity of tetrazines has been exploited to develop sophisticated tools for studying and manipulating biological systems.

Chemical Proteomics for Target Identification and Validation

A crucial step in drug discovery and understanding disease pathology is the identification and validation of protein targets of bioactive small molecules. Chemical proteomics aims to elucidate these interactions within a complex biological milieu. This compound is particularly well-suited for these studies due to its heterotrifunctional nature, which allows for the creation of sophisticated chemical probes.

The general strategy involves attaching a molecule of interest (e.g., a drug candidate or a known bioactive compound) to a TCO-modified tag. The primary amine of the this compound linker can be functionalized with a capture handle, such as biotin (B1667282), for subsequent enrichment. This bi-functionalized linker is then used to react with the TCO-tagged molecule of interest that has been incubated with a cell lysate or in living cells. The methyltetrazine groups on the linker rapidly and specifically ligate with the TCO tag on the molecule of interest, which is presumably bound to its protein target(s).

This entire complex, consisting of the protein target, the TCO-tagged molecule, and the biotinylated this compound linker, can then be captured on a streptavidin-coated solid support. After washing away non-specifically bound proteins, the enriched protein targets can be eluted and identified using mass spectrometry.

Detailed Research Findings:

While specific research articles detailing the direct use of this compound for novel target identification are still emerging in the public domain, the principles of its application are well-established through studies using similar methyltetrazine-containing probes. For instance, research has demonstrated the successful use of tetrazine-functionalized linkers in combination with TCO-modified small molecules to pull down and identify their protein targets from cell lysates.

A key advantage of using linkers like this compound is the ability to perform the bioorthogonal ligation step after the small molecule has interacted with its target. This "post-binding" labeling strategy minimizes the risk that a bulky tag might interfere with the binding event itself, a common challenge in traditional affinity-based proteomics.

Furthermore, the branched structure of this particular linker, with its two methyltetrazine arms, offers the potential for signal amplification or the creation of more complex, multi-component protein complexes for specialized proteomics studies. The hydrophilic PEG spacers also enhance the solubility of the entire probe-target complex, which can improve the efficiency of the pulldown and subsequent analysis.

The table below outlines the key properties of the components involved in a typical chemical proteomics workflow using this compound.

| Compound/Component | Key Role | Relevant Properties |

| This compound | Heterotrifunctional Linker | Contains a primary amine for biotinylation and two methyltetrazine groups for bioorthogonal ligation. PEG spacers enhance solubility. |

| Biotin-NHS Ester | Capture Handle | Reacts with the primary amine of the linker to introduce a biotin moiety for affinity purification. |

| TCO-modified Small Molecule | Bait Molecule | The molecule of interest (e.g., drug) tagged with a trans-cyclooctene group for reaction with the tetrazine linker. |

| Protein Target | Analyte | The unknown protein(s) that bind to the bait molecule. |

| Streptavidin-coated Beads | Affinity Matrix | Solid support for capturing the biotinylated protein-probe complex. |

| Mass Spectrometry | Analytical Technique | Used to identify the enriched and eluted protein targets. |

Methodological Considerations and Research Challenges in Tetrazine Chemistry

Spectroscopic Techniques for Reaction Monitoring and Product Characterization

The inverse-electron-demand Diels-Alder (iEDDA) reaction involving tetrazines is exceptionally fast, necessitating sophisticated techniques for accurate monitoring and characterization. researchgate.netacs.org Spectroscopic methods are indispensable tools in this regard.

Reaction Monitoring:

UV-Visible Spectroscopy: The most common method for monitoring tetrazine ligations relies on the characteristic pink color of the tetrazine ring, which corresponds to a strong absorbance in the visible region (typically around 515-540 nm). nih.govrsc.orgresearchgate.net The progress of the iEDDA reaction is conveniently followed by monitoring the disappearance of this absorbance over time as the tetrazine is consumed. nih.govnih.gov For very fast reactions, stopped-flow spectrophotometry is employed, allowing for the determination of second-order rate constants even for reactions with half-lives in the millisecond range. nih.govrsc.orgrsc.org

Fluorescence Spectroscopy: This technique is particularly valuable when using fluorogenic tetrazine probes. These probes are designed to be quenched in their native state but become highly fluorescent upon reaction. nih.gov This "turn-on" mechanism provides a sensitive method for tracking ligation in real-time with a high signal-to-noise ratio. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While generally too slow for monitoring the kinetics of fast ligations, NMR is invaluable for studying reaction mechanisms and identifying intermediates. For instance, ¹H NMR can show the disappearance of alkene peaks from the dienophile and the appearance of new resonances corresponding to the dihydropyridazine (B8628806) product. researchgate.net Hyperpolarized NMR has been used with ¹⁵N-labeled tetrazines to track the reaction and the resulting hyperpolarized products in a single shot. nih.gov

Product Characterization: Following the reaction, a combination of spectroscopic techniques is used to confirm the identity and purity of the resulting ligation product (a dihydropyridazine or pyridazine).

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are routinely used to confirm the molecular weight of the product, verifying that the cycloaddition has occurred as expected. rsc.orgresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure of the product. These techniques confirm the formation of the new heterocyclic ring and the stereochemistry of the adduct where applicable. researchgate.netnih.gov

Below is a table summarizing the primary spectroscopic techniques used in tetrazine chemistry.

| Technique | Application | Typical Observation | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | Reaction Kinetics | Decrease in absorbance at ~520-540 nm | nih.govrsc.org |

| Stopped-Flow Photometry | Fast Reaction Kinetics | Enables measurement of k₂ > 1000 M⁻¹s⁻¹ | nih.govrsc.org |

| Fluorescence Spectroscopy | Reaction Monitoring (Fluorogenic Probes) | Increase in fluorescence intensity upon ligation | nih.gov |

| Mass Spectrometry (ESI, MALDI) | Product Identification | Confirmation of product molecular weight | rsc.orgresearchgate.net |

| NMR Spectroscopy (¹H, ¹³C) | Product Structure Elucidation | Appearance of dihydropyridazine signals | researchgate.netnih.gov |

Optimization of Reaction Conditions for Diverse Research Applications (e.g., solvent, temperature, concentration)

The efficiency of the tetrazine ligation is highly dependent on the reaction environment. Optimizing conditions is crucial for achieving high yields and rates, whether in organic synthesis or complex biological systems.

Solvent: The choice of solvent can significantly impact reaction rates. Studies have shown that the iEDDA reaction rate can be dependent on solvent polarity. rsc.orgiupac.org For instance, some cycloadditions are accelerated in polar, aqueous media compared to organic solvents, a desirable trait for bioorthogonal applications. nih.gov The solvent-dependence suggests the involvement of a polar transition state. rsc.org However, the effect can vary; some tetrazine cycloadditions show only a slight rate increase with enhanced solvent polarity. iupac.org The use of aqueous buffers like phosphate-buffered saline (PBS) is standard for biological studies and has been shown to support efficient ligation. nih.gov

Temperature: Diels-Alder reactions are generally accelerated by increased temperature. While bioorthogonal applications are typically performed at physiological temperatures (25°C or 37°C), synthetic applications can leverage higher temperatures to drive slower reactions to completion. nih.govmdpi.com Microwave-assisted synthesis, for example, uses elevated temperatures (e.g., 125°C to 150°C) to dramatically reduce reaction times from hours to minutes. researchgate.net

Concentration: As a second-order reaction, the rate of tetrazine ligation is directly proportional to the concentrations of both the tetrazine and its dienophile partner. researchgate.net In practical applications, particularly in biological settings where the target molecule may be present at very low concentrations, using a significant excess of the tetrazine probe can help drive the reaction to completion and maximize labeling efficiency. nih.gov This principle is fundamental to achieving rapid and quantitative conversions, which is critical for applications like pretargeted imaging. rsc.orgmdpi.com

The following table illustrates the effect of reaction conditions on tetrazine ligation.

| Parameter | Effect on Ligation | Example/Observation | Reference |

|---|---|---|---|

| Solvent | Reaction rates can be solvent-dependent, often accelerated in polar/aqueous media. | A 20-fold increase in product yield was observed in PBS compared to water for an aminopyruvate-tetrazine reaction. | nih.gov |

| Temperature | Higher temperatures generally increase the reaction rate. | Microwave synthesis at 125-150°C reduces reaction times to 5-10 minutes. | researchgate.net |

| Concentration | Rate is dependent on the concentration of both reactants. | Using an excess of the tetrazine probe ensures the reaction is complete within minutes for kinetic monitoring. | nih.gov |

Addressing Stability-Reactivity Trade-offs in Tetrazine Design

A central challenge in the development of tetrazines for bioorthogonal chemistry is the inherent trade-off between reaction speed and stability. nih.govacs.orgchemrxiv.org

It is a generally accepted principle that increasing the reactivity of a tetrazine by introducing electron-withdrawing substituents leads to decreased stability in aqueous media. acs.orgharvard.edu These electron-poor tetrazines, while exhibiting faster cycloaddition kinetics, are more susceptible to degradation via nucleophilic attack. acs.org This presents a significant challenge for in vivo applications where the probe must remain stable for extended periods. iupac.orgacs.org

Recent research has focused on developing strategies to circumvent this trade-off:

Exploiting Molecular Distortion: Groundbreaking work has shown that the high reactivity of certain tetrazines, such as 2-pyridyl-substituted variants, is not solely due to electronic effects but is significantly accelerated by the distortion of the tetrazine ring caused by intramolecular repulsion. nih.govchemrxiv.orgescholarship.org This insight allows for the design of new tetrazines where reactivity is enhanced through steric strain rather than electronic depletion, thus maintaining high stability. nih.govresearchgate.net For example, non-electron-withdrawing substituents can be used to increase reactivity through intramolecular repulsion without sacrificing stability. nih.gov

Bulky Substituents for Stability: The introduction of sterically bulky yet electron-donating groups (like tert-butyl) can dramatically increase the stability of the tetrazine ring. escholarship.orgnih.gov While this was traditionally thought to decrease reactivity, certain dienophiles, like isonitriles, can react rapidly with these bulky tetrazines. nih.gov This approach led to the development of asymmetric tetrazines with both a bulky group for stability and an electron-withdrawing group for reactivity, creating highly stable and reactive compounds. nih.gov

This table compares the stability and reactivity of differently substituted tetrazines.

| Tetrazine Substituent Type | Effect on Reactivity (k₂) | Effect on Stability | Underlying Principle | Reference |

|---|---|---|---|---|

| Strong Electron-Withdrawing (e.g., 2-pyridyl) | Very High | Low | Lowers LUMO energy, but increases susceptibility to nucleophiles. | acs.orgharvard.edu |

| Electron-Donating (e.g., alkyl) | Low | High | Increases LUMO energy, but shields from nucleophilic attack. | harvard.edu |

| Distortion-Inducing (e.g., DHP) | High | High | Intramolecular repulsion increases ground-state energy, accelerating the reaction without impacting electronic stability. | nih.gov |

| Bulky/Asymmetric (e.g., t-butyl/pyrimidyl) | High (with specific dienophiles) | Very High | Bulky groups provide steric shielding and can promote reaction via dispersion forces. | nih.gov |

Strategies for Mitigating Steric Hindrance in Complex Molecular Ligation

When conjugating tetrazines to large biomolecules such as antibodies or nanoparticles, steric hindrance can severely limit the accessibility of the reactive group, leading to reduced reaction rates and efficiencies. nih.govrsc.org Several strategies have been developed to overcome this critical issue.

Use of Small Dienophiles: One approach is to minimize the size of the reaction partner. Small, highly reactive dienophiles like methylcyclopropene act as "mini-tags" that can reduce steric clashes, allowing them to react efficiently even with sterically hindered tetrazines. nih.gov

Linker Technology: The most common strategy is to incorporate flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, between the reactive tetrazine moiety and the bulky molecular scaffold. This is precisely the strategy employed in the design of Amino-PEG4-bis-PEG3-methyltetrazine. The PEG linkers extend the tetrazine away from the surface of the parent molecule, increasing its accessibility to the dienophile and preventing the reactive tag from being buried in hydrophobic pockets of a protein. nih.govrsc.org Studies have demonstrated that attaching dienophiles like trans-cyclooctene (B1233481) (TCO) to antibodies via hydrophilic PEG linkers can restore reactivity and lead to a more than 10-fold improvement in functional tag density. nih.gov

Pretargeting Strategies: In the context of in vivo imaging and therapy, pretargeting is a powerful approach that circumvents steric issues and improves target-to-background ratios. mdpi.comnih.govdntb.gov.ua In this method, a biomolecule (e.g., an antibody) conjugated to a dienophile is administered first and allowed to accumulate at the target site and clear from circulation. mdpi.com Subsequently, a small, rapidly clearing molecule carrying the tetrazine-conjugated payload (e.g., a radionuclide or fluorophore) is administered. mdpi.comrsc.org This small tetrazine probe can readily access the pre-localized dienophile tag without the steric encumbrance of the large antibody, enabling efficient ligation at the target site. nih.gov

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing Amino-PEG4-bis-PEG3-methyltetrazine, and how can purity be validated?

- Methodological Answer : The compound is synthesized via sequential conjugation of methyltetrazine and PEG spacers. Key steps include:

- Methyltetrazine activation : Use DCC (N,N'-dicyclohexylcarbodiimide) in a 1:1 pyridine/acetone mixture to activate the methyltetrazine carboxyl group for coupling .

- PEG spacer conjugation : Employ EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to link PEG4 and PEG3 segments to the amine group .

- Purification : Validate purity (>95%) using reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and confirm molecular weight via MALDI-TOF mass spectrometry .

Q. How does the PEG chain length influence the solubility and reactivity of this compound in aqueous buffer systems?

- Methodological Answer :

- Solubility : PEG chains enhance hydrophilicity; longer PEGs (e.g., PEG4 vs. PEG3) reduce aggregation in PBS (pH 7.4). Quantify solubility via dynamic light scattering (DLS) to measure hydrodynamic radius .

- Reactivity : Shorter PEG spacers (e.g., PEG3) may improve reaction kinetics with trans-cyclooctene (TCO) in inverse electron-demand Diels-Alder (iEDDA) reactions due to reduced steric hindrance. Compare second-order rate constants (k2) using UV-Vis spectroscopy to track tetrazine consumption .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Lyophilized form : Store at -20°C in amber vials under argon to prevent hydrolysis of the tetrazine ring. Verify stability via periodic NMR (disappearance of tetrazine peaks at δ 8.5-9.5 ppm indicates degradation) .

- Aqueous solutions : Use within 48 hours when dissolved in PBS (pH 7.4) at 4°C. Add 1% (w/v) trehalose as a cryoprotectant for long-term storage at -80°C .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reaction efficiency of this compound with TCO-modified biomolecules under varying pH conditions?

- Methodological Answer :

- Contradiction : Some studies report optimal iEDDA kinetics at pH 6.5, while others suggest pH 7.4 is superior .

- Resolution :

Buffer screening : Test reactivity in HEPES (pH 6.5–7.5) and Tris-HCl (pH 7.0–8.0) using a fluorogenic TCO probe (e.g., sCy5-TCO) .

Control for nucleophiles : Chelate metal ions (e.g., 1 mM EDTA) to eliminate side reactions with amine groups .

Quantitative analysis : Use stopped-flow spectroscopy to measure k2 at incremental pH values (6.0–8.0) and identify the pH-dependent reactivity profile .

Q. What experimental strategies can optimize the dual functionality of this compound for simultaneous bioconjugation and imaging applications?

- Methodological Answer :

- Dual labeling :

Tetrazine-TCO conjugation : React with TCO-modified antibodies (1:5 molar ratio, 1 hr, 25°C) for targeting .

Amine-mediated labeling : Use residual amine groups for post-conjugation labeling with NHS-ester fluorophores (e.g., Cy3, 30-min incubation in pH 8.5 borate buffer) .

- Validation : Confirm dual labeling via SDS-PAGE with Coomassie staining (protein size shift) and in-gel fluorescence imaging .

Q. How should researchers design controls to distinguish specific vs. non-specific binding of this compound in live-cell imaging studies?

- Methodological Answer :

- Negative controls :

Tetrazine-blocking : Pre-treat cells with excess free TCO (10 µM, 30 min) to saturate binding sites .

Amine quenching : Acetylate free amines on the compound using acetic anhydride (1% v/v, 1 hr) to disable secondary conjugation .

- Positive controls : Use a structurally analogous compound lacking PEG spacers to assess PEG-specific background .

Data Analysis & Contradiction Management

Q. How can conflicting reports on the intracellular stability of this compound be reconciled?

- Methodological Answer :

- Contradiction : Discrepancies arise from varying cell lines (e.g., HeLa vs. HEK293) and endosomal escape efficiency .

- Resolution :

Compartmental tracking : Use confocal microscopy with LysoTracker Red to colocalize the compound in endosomes .

Protease inhibition : Treat cells with chloroquine (50 µM) to inhibit lysosomal degradation and quantify retained fluorescence via flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.